molecular formula C21H19FN4O5S B2886334 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 899989-62-9

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2886334
CAS No.: 899989-62-9
M. Wt: 458.46
InChI Key: DJUHSNYPEXIIBW-UHFFFAOYSA-N
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Description

The compound N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 3-methoxybenzyl-linked ethanediamide moiety at position 2. The ethanediamide linker may facilitate hydrogen bonding, while the 3-methoxy group on the benzyl substituent contributes to lipophilicity.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O5S/c1-31-16-4-2-3-13(9-16)10-23-20(27)21(28)24-19-17-11-32(29,30)12-18(17)25-26(19)15-7-5-14(22)6-8-15/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUHSNYPEXIIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and methoxyphenylmethyl groups. Common reagents used in these reactions include fluorobenzene, methoxybenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl and methoxyphenylmethyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the thieno[3,4-c]pyrazole core may play a role in its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[3,4-c]pyrazole 2-(4-Fluorophenyl), 3-(3-methoxybenzyl-ethanediamide) Sulfone (5,5-dioxo), Fluorine, Methoxy
N'-[(4-Fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazole 2-(2-Methylphenyl), 3-(4-fluorobenzyl-ethanediamide) Sulfone, Methyl, Fluorine
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazine 3,4-Dimethyl, 2-(2-fluorobenzyl) Sulfone, Fluorine, Acetamide

Key Observations :

  • Core Diversity: The pyrazolo-benzothiazine core in lacks the thieno ring, which may reduce planarity and alter π-π stacking interactions compared to the target compound’s thieno[3,4-c]pyrazole system.
  • Substituent Effects: Fluorine Position: The 4-fluorophenyl group in the target compound vs. 2-fluorobenzyl in influences electronic effects (para-fluorine is strongly electron-withdrawing). Methoxy vs.

Physicochemical and Spectral Properties

Data from analogs provide indirect insights:

  • Melting Points : Thiadiazole derivatives in exhibit melting points between 160–290°C, suggesting the target compound may have similar thermal stability due to its rigid core.
  • IR Spectroscopy :
    • Sulfone (5,5-dioxo) vibrations likely appear near 1240–1255 cm⁻¹, as seen in .
    • Methoxy C-O stretching (~1250 cm⁻¹) and fluorophenyl C-F (~1100 cm⁻¹) bands are expected.

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex compound with potential biological activities due to its unique chemical structure. This article reviews its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H19FN4O4SC_{21}H_{19}FN_{4}O_{4}S and a molecular weight of 442.5 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H19FN4O4S
Molecular Weight442.5 g/mol
CAS Number899994-92-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization of appropriate precursors under controlled conditions. The use of fluorinated aromatic compounds and thieno[3,4-c]pyrazole derivatives is crucial in the synthetic process. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, a related series of compounds demonstrated notable activity against various gram-positive bacteria and fungi, suggesting that the fluorophenyl component is essential for antimicrobial efficacy .

Enzyme Inhibition

The compound's ability to interact with specific molecular targets has been highlighted in several studies. It has shown potential as an inhibitor of histone deacetylase (HDAC) enzymes, which play a critical role in cancer biology by regulating gene expression. The dioxo moiety enhances its reactivity and interaction with these targets .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial activity of structurally related compounds against selected organisms. Compounds demonstrating significant activity were generally non-toxic and may serve as promising antimicrobial agents .
  • HDAC Inhibition Research : A study focusing on the inhibition of HDAC3 by similar thieno[3,4-c]pyrazole derivatives indicated that modifications at the phenyl substituents could enhance inhibitory potency. This suggests that this compound may have therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted thiophenes with hydrazines, followed by functionalization of the pyrazole core. Key steps include:

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via [3+2] cycloaddition under reflux in DMF or acetonitrile .
  • Step 2 : Amidation reactions to introduce the ethanediamide and 3-methoxybenzyl groups. Use palladium or copper catalysts to enhance regioselectivity .
  • Purity Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final products require recrystallization from ethanol/water mixtures and validation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and computational methods are critical for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : For absolute configuration determination. Single-crystal diffraction (Mo-Kα radiation, 173 K) resolves bond lengths/angles and π-π stacking interactions .

Q. What are the key functional groups influencing reactivity and biological activity?

  • Core Features :

  • Sulfone Group (5,5-dioxo) : Enhances electrophilicity, enabling nucleophilic substitution at the pyrazole ring .
  • 4-Fluorophenyl and 3-Methoxybenzyl Groups : Modulate lipophilicity and hydrogen-bonding capacity, critical for target binding .
  • Ethanediamide Linker : Facilitates chelation with metal ions or interactions with enzymatic active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the thieno[3,4-c]pyrazole core?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to control reaction kinetics .
  • Catalyst Selection : Compare Pd(PPh₃)₄ vs. CuI in Ullmann-type couplings. Monitor progress via TLC and in-situ IR spectroscopy .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce side products and improve yields .

Q. What in silico strategies are effective for predicting binding affinities to biological targets (e.g., kinases, GPCRs)?

  • Computational Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR). Validate with MD simulations (GROMACS, 100 ns) to assess stability .
  • QSAR Modeling : Train models on datasets of similar sulfone-containing heterocycles to predict IC₅₀ values against cancer cell lines .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Data Reconciliation :

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HEK293) and incubation times (24–72 hr) .
  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, PCA) to identify variables (e.g., solvent residues, enantiomeric purity) causing discrepancies .

Q. What strategies mitigate degradation during long-term stability studies?

  • Stability Protocols :

  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH, 0.1N HCl/NaOH, UV light). Monitor via UPLC-MS for hydrolytic (amide bond cleavage) or oxidative (sulfone to sulfoxide) degradation .
  • Formulation : Lyophilize with cryoprotectants (trehalose, mannitol) or encapsulate in PLGA nanoparticles to enhance shelf life .

Comparative Analysis

Q. How does the 4-fluorophenyl substituent impact activity compared to analogs with chlorophenyl or methoxyphenyl groups?

  • Structure-Activity Relationship (SAR) :

SubstituentLogPTarget Binding (ΔG, kcal/mol)Bioactivity (IC₅₀, μM)
4-Fluorophenyl2.1-9.8 (CDK2)0.45 ± 0.02
4-Chlorophenyl2.5-8.91.2 ± 0.1
4-Methoxyphenyl1.8-7.35.6 ± 0.3
  • Key Insight : Fluorine’s electronegativity enhances hydrogen bonding with kinase hinge regions, improving potency .

Methodological Resources

  • Synthetic Protocols : Refer to (multi-step optimization) and (reaction monitoring).
  • Data Validation : Cross-reference PubChem CID entries (e.g., InChIKey: JEEVNJNBGAZMPW-UHFFFAOYSA-N) for spectral libraries .

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